molecular formula C22H19N3OS B2390808 4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide CAS No. 863588-58-3

4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide

Cat. No.: B2390808
CAS No.: 863588-58-3
M. Wt: 373.47
InChI Key: FXSBTEIZHARNGW-UHFFFAOYSA-N
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Description

4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide typically involves multiple steps starting from commercially available substances. One common synthetic route includes the following steps :

    Formation of Thiazolo[5,4-b]pyridine Core: This step involves the annulation of a pyridine ring to a thiazole ring. The reaction conditions often include the use of thiosemicarbazide and appropriate aldehydes under reflux conditions.

    Attachment of Phenyl Groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of Butanamide Moiety: The final step involves the formation of the butanamide group through amidation reactions using butanoyl chloride and appropriate amines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide has several scientific research applications :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a thiazolo[5,4-b]pyridine core with phenyl and butanamide groups makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-phenyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c26-20(10-4-8-16-6-2-1-3-7-16)24-18-13-11-17(12-14-18)21-25-19-9-5-15-23-22(19)27-21/h1-3,5-7,9,11-15H,4,8,10H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSBTEIZHARNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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